Enhanced Carbon Acidity: 2(3H)-Benzofuranthione vs. Oxygen Analog
2(3H)-Benzofuranthione (1) exhibits a carbon-acid ionization constant (pQ(K)(a)) that is 9.06 units lower than that of its oxygen counterpart, 2(3H)-benzofuranone (3), corresponding to an increase in acidity by a factor of over 10⁹ [1]. This difference was measured via spectrophotometric titration in aqueous solution at ionic strength 0.10 M [1]. The substantially higher acidity of the thione is attributed to the greater polarizability of sulfur and the superior ability of the thiocarbonyl group to stabilize the resulting enolate anion.
| Evidence Dimension | Carbon-acid ionization constant (pQ(K)(a)) |
|---|---|
| Target Compound Data | pQ(K)(a) = 2.81 |
| Comparator Or Baseline | 2(3H)-Benzofuranone: pQ(K)(a) = 11.87 |
| Quantified Difference | ΔpQ(K)(a) = 9.06 units (Ka difference > 10⁹-fold) |
| Conditions | Spectrophotometric titration, aqueous solution, ionic strength = 0.10 M |
Why This Matters
This dramatic enhancement in carbon acidity dictates that 2(3H)-benzofuranthione can be readily deprotonated under mild conditions to generate nucleophilic enolates for alkylation, Michael addition, and other C–C bond-forming reactions, whereas its oxygen analog is essentially non-enolizable under comparable conditions.
- [1] Kresge, A. J.; Meng, Q. Comparison of Oxygen and Sulfur Effects on Keto−Enol Chemistry in Benzolactone Systems: Benzo[b]-2,3-dihydrofuran-2-one and -2-thione and Benzo[b]-2,3-dihydrothiophene-2-one and -2-thione. J. Am. Chem. Soc. 2002, 124, 9189–9198. View Source
